molecular formula C16H13FN2O2 B6377151 2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol CAS No. 1261993-93-4

2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol

Cat. No.: B6377151
CAS No.: 1261993-93-4
M. Wt: 284.28 g/mol
InChI Key: YGHGSQBSFVECJL-UHFFFAOYSA-N
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Description

2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol is a chemical compound with the molecular formula C16H13FN2O2. It is known for its unique structure, which includes a cyano group, an ethylcarbamoyl group, and a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of a fluorophenyl intermediate through a halogenation reaction.

    Introduction of the Ethylcarbamoyl Group: The ethylcarbamoyl group is introduced via a nucleophilic substitution reaction, where an ethylamine derivative reacts with the fluorophenyl intermediate.

    Addition of the Cyano Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

Scientific Research Applications

2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-5-[4-(methylcarbamoyl)-3-fluorophenyl]phenol
  • 2-Cyano-5-[4-(propylcarbamoyl)-3-fluorophenyl]phenol
  • 2-Cyano-5-[4-(butylcarbamoyl)-3-fluorophenyl]phenol

Uniqueness

2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

4-(4-cyano-3-hydroxyphenyl)-N-ethyl-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c1-2-19-16(21)13-6-5-10(7-14(13)17)11-3-4-12(9-18)15(20)8-11/h3-8,20H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHGSQBSFVECJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C#N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684974
Record name 4'-Cyano-N-ethyl-3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-93-4
Record name 4'-Cyano-N-ethyl-3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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